molecular formula C17H12O7 B190528 Aflatoxin Q1 CAS No. 52819-96-2

Aflatoxin Q1

Cat. No. B190528
CAS RN: 52819-96-2
M. Wt: 328.27 g/mol
InChI Key: GYNOTJLCULOEIM-XKRJZGAWSA-N
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Description

Aflatoxin Q1 is a hydroxy metabolite of the mycotoxin aflatoxin B1 . It is a common name for specific secondary metabolites produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . These types of aflatoxigenic fungi produce various members of the aflatoxin group of chemicals .


Synthesis Analysis

The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .


Molecular Structure Analysis

The Aflatoxin Q1 molecule consists of 12 Hydrogen atoms, 17 Carbon atoms, and 7 Oxygen atoms - a total of 36 atoms . The molecular weight of Aflatoxin Q1 is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: 328.27298 g/mol .


Chemical Reactions Analysis

The microbial degradations of aflatoxins are initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .


Physical And Chemical Properties Analysis

Aflatoxins are colourless to pale-yellow crystals . They are insoluble in non-polar solvents, slightly soluble in water (10–20 μg/mL), and freely soluble in moderately polar organic solvents (e.g. chloroform, methanol), especially in dimethyl sulfoxide .

Scientific Research Applications

Biomarkers and Cancer Research

  • Aflatoxins, including Aflatoxin Q1, are extensively studied for their role in liver cancer. Biomarkers specific to aflatoxins have been developed based on the understanding of their biochemistry and toxicology, both from experimental and human studies. These biomarkers are now used in epidemiological studies and as intermediate biomarkers in prevention studies, highlighting the potential of aflatoxin Q1 in cancer research and prevention strategies (Groopman & Kensler, 2005).

Metabolism and Toxicity

  • Aflatoxin Q1 is a less toxic hydroxylated derivative of Aflatoxin B1, and differences in the pathways of activation/detoxification of aflatoxins are directly related to the susceptibility of animals to their effects. This understanding is crucial for identifying risk factors for hepatocellular carcinoma (HCC) in humans and contributes to public health knowledge on aflatoxin exposure (C. A. D. DE OLIVEIRA & P. M. Germano, 1997).

Environmental and Food Safety

  • Aflatoxin Q1's role in the contamination of foods and feeds is a significant area of research. Studies focus on identifying and analyzing the effects of aflatoxin Q1 on different species, especially in aquaculture, and its impact on food safety and quality. The research also delves into the development of strategies to mitigate these effects (Santacroce et al., 2008).

Molecular and Genetic Research

  • Aflatoxin Q1 is also studied in the context of genetics, particularly in the regulation of aflatoxin production by fungi like Aspergillus flavus. Understanding the genetics behind aflatoxin production, including aflatoxin Q1, aids in developing strategies to control or reduce aflatoxin contamination in crops (Bhatnagar et al., 2006).

Comparative Toxicity Studies

  • Comparative studies on the toxicity of various aflatoxins, including aflatoxin Q1, provide insights into their relative carcinogenic and mutagenic potentials. Such studies are vital in understanding the mechanisms behind aflatoxin-induced carcinogenicity and for the development of preventive and therapeutic strategies (Wong & Hsieh, 1976).

Aflatoxin Q1 in Public Health

  • Research on aflatoxin Q1 is not limited to its toxicological impact but extends to public health, examining its role in various diseases and its interaction with other factors, such as infectious agents. This research informs public health decisions and strategies to mitigate aflatoxin-related health risks (Wild & Turner, 2002).

Future Directions

The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .

properties

IUPAC Name

(3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNOTJLCULOEIM-XKRJZGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C(=O)C[C@@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967286
Record name 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxin Q1

CAS RN

52819-96-2
Record name (3S,6aR,9aS)-2,3,6a,9a-Tetrahydro-3-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52819-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aflatoxin Q1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aflatoxin Q1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
677
Citations
Y Guo, X Qin, Y Tang, Q Ma, J Zhang, L Zhao - Food chemistry, 2020 - Elsevier
In the present study, the CotA protein from Bacillus licheniformis ANSB821 was cloned and expressed in Escherichia coli. Apart from the laccase activities, we found that the …
Number of citations: 68 www.sciencedirect.com
KD Raney, T Shimada, DH Kim… - Chemical research in …, 1992 - ACS Publications
Aflatoxin Qx 8, 9-oxide was synthesized and found to yield lower levels of A^-guanyl adducts than obtained from aflatoxin Bx 8, 9-oxide when mixed with calfthymus DNA or Salmonella …
Number of citations: 142 pubs.acs.org
TS Fan, GS Zhang, FS Chu - Applied and environmental …, 1984 - Am Soc Microbiol
Antibodies against aflatoxin Q1 (AFQ1) were obtained from rabbits after immunization of either AFQ1-hemisuccinate or AFQ2a conjugated to bovine serum albumin. Both …
Number of citations: 28 journals.asm.org
DPH Hsieh, AS Salhab, JJ Wong, SL Yang - Toxicology and Applied …, 1974 - Elsevier
… Aflatoxin Q1, the major metabolite of aflatoxin B1 by man and … Aflatoxin Q1 (Fig. 1) was recently identified as the major … , aflatoxin Q1 (1.5 ‘A of the dose) was excreted in the urine. …
Number of citations: 51 www.sciencedirect.com
MS Masri, WF Haddon, RE Lundin… - Journal of agricultural …, 1974 - ACS Publications
Incubation of aflatoxin Bi with monkey liver mi-crosomal preparationsin phosphate buffer (pH 7.4), in the presence of an NADPH regenerating system, resultedin the formation of two …
Number of citations: 53 pubs.acs.org
G Buechi, KC Luk, PM Mueller - The Journal of Organic Chemistry, 1975 - ACS Publications
To interpret differences in susceptibility of various animal species tothe carcinogenic effects of aflatoxin Bj (1) a knowledge of its metabolic fate is of muchimportance. 1 The in vitro …
Number of citations: 19 pubs.acs.org
JD Hendricks, RO Sinnhuber, JE Nixon… - Journal of the …, 1980 - academic.oup.com
Aflatoxin Q 1 (AFQ 1 ), the major microsomal biotransformation product of aflatoxin B 1 (AFB 1 ) formed in vitro by monkey and human liver preparations, was fed to rainbow trout (Salmo …
Number of citations: 43 academic.oup.com
DM Yourtee, TA Bean, CL Kirk-Yourtee - Toxicology letters, 1987 - Elsevier
The metabolism of aflatoxin B 1 by the post-mitochondrial fraction of human autopsy or biopsy liver and monkey necropsy liver was investigated. Aflatoxin Q 1 , a hydroxy metabolite of B …
Number of citations: 13 www.sciencedirect.com
DPH Hsieh, JI Dalezios, RI Krieger… - Journal of agricultural …, 1974 - ACS Publications
Aflatoxin Qi is a major metabolite of aflatoxin Bi when the latter is biotransformed by the monkey or rat liver preparations (Masri et ai, 1973). It has been identified as an isomer of …
Number of citations: 32 pubs.acs.org
A Kussak, B Andersson, K Andersson - Journal of Chromatography B …, 1994 - Elsevier
… lised to aflatoxin Q1 to a greater extent than to aflatoxin M 1 [14]. Aflatoxin M 1 has a higher native fuorescence than aflatoxin Q1 [15]. To increase the fluorescence of aflatoxin Q1, the …
Number of citations: 24 www.sciencedirect.com

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